Benzonitrile, 4-[(methylsulfonyl)oxy]-
Description
Benzonitrile, 4-[(methylsulfonyl)oxy]- (CAS: Not explicitly provided; IUPAC name: 4-[(methylsulfonyl)oxy]benzonitrile) is a benzonitrile derivative featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the para position of the aromatic ring. This compound combines the electron-withdrawing nitrile (-CN) and sulfonate ester (-OSO₂CH₃) groups, making it highly reactive in nucleophilic substitution or coupling reactions.
Properties
CAS No. |
138373-10-1 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4-cyanophenyl) methanesulfonate |
InChI |
InChI=1S/C8H7NO3S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-5H,1H3 |
InChI Key |
KBEOVAOGOKJRCY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C#N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzonitrile, 4-[(methylsulfonyl)oxy]- and related benzonitrile derivatives:
Key Comparisons
Reactivity and Functional Groups: The sulfonyloxy group (-OSO₂CH₃) in the target compound is a stronger leaving group compared to sulfonyl (-SO₂CH₃) or sulfanyl (-S-CH₃) substituents, making it suitable for nucleophilic aromatic substitution . Sulfinyl (-SOCH₃) derivatives (e.g., ) exhibit chirality, enabling applications in asymmetric synthesis, unlike the non-chiral sulfonyloxy group .
Physical Properties :
- The target compound’s molecular weight (~198 g/mol) is higher than 4-(methylsulfonyl)benzonitrile (181.212 g/mol) due to the additional oxygen in the sulfonyloxy group .
- Compounds with bulkier substituents (e.g., 4-[[(2-methylhexyl)oxy]methyl]-) exhibit lower polarity and higher hydrophobicity, impacting solubility .
Applications :
- Sulfonyl-substituted benzonitriles (e.g., 4-(methylsulfonyl)benzonitrile) are used in pharmaceutical intermediates, such as Hantzsch dihydropyridines for cardiovascular drugs .
- Sulfanyl derivatives (e.g., 4-(benzylsulfanyl)-2-methylbenzonitrile) may serve as agrochemical intermediates due to their stability and bioactivity .
Safety Profiles :
- Compounds like Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- exhibit acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling .
Q & A
What are the key safety considerations when handling Benzonitrile, 4-[(methylsulfonyl)oxy]- in laboratory settings?
Answer:
This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) based on structurally analogous sulfonated benzonitriles . Recommended precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
- Emergency Protocols: In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Storage: Store in sealed containers in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) .
How can researchers optimize the synthesis of Benzonitrile, 4-[(methylsulfonyl)oxy]-?
Answer:
While direct synthesis data are limited, analogous methylsulfonyloxy-containing compounds (e.g., Tesaglitazar) suggest a multi-step approach:
Sulfonation: React 4-hydroxybenzonitrile with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methylsulfonyloxy group.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Validation: Confirm yield and purity via HPLC or NMR .
What advanced spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR can identify the methylsulfonyloxy group (e.g., δ ~3.2 ppm for –SOCH) and nitrile functionality.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak), while fragmentation patterns confirm structural motifs .
- Infrared (IR) Spectroscopy: Look for –CN stretch (~2240 cm) and –SO asymmetric/symmetric stretches (~1350–1160 cm) .
How does the methylsulfonyloxy group influence biological activity in drug discovery?
Answer:
The methylsulfonyloxy moiety enhances metabolic stability and binding affinity in target proteins. For example, in progesterone receptor antagonists (e.g., compound T60056), this group improves hydrophobic interactions and resistance to enzymatic degradation . Researchers should evaluate:
- Structure-Activity Relationships (SAR): Modify substituents on the benzonitrile core to optimize potency.
- In Vitro Assays: Test inhibition efficacy using receptor-binding assays (e.g., fluorescence polarization) .
What strategies address contradictions in reported physicochemical data for sulfonated benzonitriles?
Answer:
Discrepancies in properties like melting point or solubility (e.g., missing data in ) can arise from impurities or polymorphic forms. Mitigation strategies include:
- Reproducibility Checks: Cross-validate results using independent synthesis batches.
- Computational Modeling: Predict properties via tools like ACD/Labs Percepta to fill data gaps .
- Standardized Protocols: Adopt OECD guidelines for consistent measurement of logP, pKa, and solubility .
What role does this compound play in click chemistry applications?
Answer:
The nitrile group can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. For example, benzonitrile derivatives have been used to synthesize lignan-based probes for biological imaging . Key steps:
Functionalization: Introduce alkyne/azide groups to the benzonitrile core.
Reaction Optimization: Use Cu(I) catalysts (e.g., TBTA) in DMF/HO at 50°C for 12 hours.
Application: Conjugate with biomolecules (e.g., antibodies) for targeted delivery studies .
How can computational methods aid in studying this compound’s reactivity?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to predict sites for nucleophilic attack (e.g., at the sulfonyl oxygen).
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., progesterone receptor) to guide SAR .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
